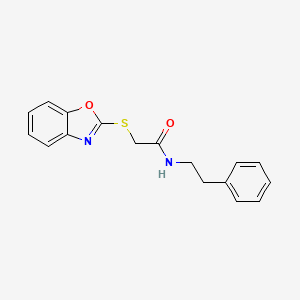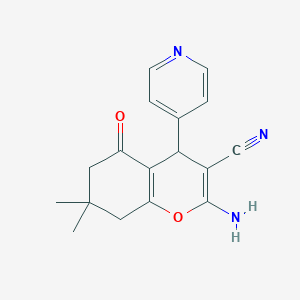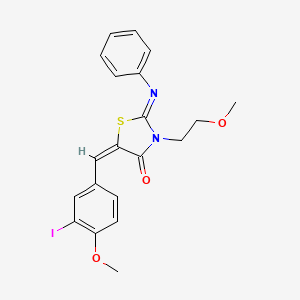![molecular formula C22H27N5OS B10896659 2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)
2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the adamantylmethyl group: This step involves the alkylation of the scaffold with 1-adamantylmethyl chloride under basic conditions.
N-methylation: The final step involves the methylation of the nitrogen atoms in the triazole ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other proliferative diseases.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide involves the inhibition of specific kinases. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are also studied for their kinase inhibitory activity and have similar pharmacological profiles.
Uniqueness
2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide is unique due to the presence of the adamantylmethyl group, which can enhance its binding affinity and selectivity for certain kinases. This structural feature may also improve its pharmacokinetic properties, making it a more effective therapeutic agent.
Properties
Molecular Formula |
C22H27N5OS |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-(1-adamantylmethyl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C22H27N5OS/c1-12-17-19-24-16(10-22-7-13-4-14(8-22)6-15(5-13)9-22)25-27(19)11-23-20(17)29-18(12)21(28)26(2)3/h11,13-15H,4-10H2,1-3H3 |
InChI Key |
AAHAODVVDXSWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CC45CC6CC(C4)CC(C6)C5)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896576.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10896584.png)

![{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}propanedinitrile](/img/structure/B10896601.png)
![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B10896607.png)

![5-(difluoromethyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896624.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896644.png)
![5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896648.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10896653.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896657.png)
